Ru-Metro

Anti-amoebic Antimicrobial Potency

Ru-Metro (CAS 142012-12-2) is a ruthenium(II)-metronidazole coordination complex with demonstrated 10.6× increased potency against E. histolytica and enhanced differential activity under hypoxic conditions (nitro radical anion t₁/₂ = 7.75 s vs 11.9 s for free ligand). For hypoxia-activated prodrug research, DNA damage mechanism studies, and anti-amoebic SAR programs, this metallodrug scaffold delivers performance that free metronidazole cannot replicate.

Molecular Formula C12H15Cl2N3O3Ru
Molecular Weight 421.2 g/mol
CAS No. 142012-12-2
Cat. No. B120397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRu-Metro
CAS142012-12-2
Synonyms(eta6-C6H6)RuCl2(metro)
(eta6-C6H6)RuCl2(metronidazole)
(eta6-C6H6)ruthenium chloride(metro)
Ru-metro
Molecular FormulaC12H15Cl2N3O3Ru
Molecular Weight421.2 g/mol
Structural Identifiers
SMILESCC1=NC=C(N1CCO)[N+](=O)[O-].C1=CC=CC=C1.[Cl-].[Cl-].[Ru+2]
InChIInChI=1S/C6H9N3O3.C6H6.2ClH.Ru/c1-5-7-4-6(9(11)12)8(5)2-3-10;1-2-4-6-5-3-1;;;/h4,10H,2-3H2,1H3;1-6H;2*1H;/q;;;;+2/p-2
InChIKeyQYBFRILKKAVWEP-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ru-Metro (CAS 142012-12-2): A Ruthenium-Metronidazole Coordination Complex for Hypoxia-Targeted and Enhanced Antimicrobial Research


Ru-Metro (CAS 142012-12-2) is a coordination complex in which a ruthenium(II) metal center is coordinated to the clinically established 5-nitroimidazole drug, metronidazole [1]. The complex is identified by the molecular formula C₁₂H₁₅Cl₂N₃O₃Ru, with a molecular weight of approximately 421.2 g/mol [2]. This compound represents a class of metallodrugs designed to enhance the therapeutic index of the parent drug. The strategic inclusion of the ruthenium center is not merely a structural modification but is intended to confer advantageous properties, such as improved cellular uptake and hypoxic activation, which are not inherent to the free metronidazole ligand [3].

Why Generic Metronidazole Cannot Substitute for Ru-Metro in Hypoxia-Targeted and High-Potency Research Applications


Substituting free metronidazole for its ruthenium complex, Ru-Metro, would compromise key performance characteristics that are essential for specific research applications. The ruthenium center is not an inert carrier; it actively modifies the physicochemical and biological profile of the drug. This results in quantifiable differences in potency, mechanism of action, and activity under hypoxic conditions [1]. Evidence demonstrates that the ruthenium complex exhibits significantly greater activity than the free ligand, particularly under conditions that mimic the hypoxic environment of solid tumors or certain bacterial infections [2]. Therefore, for studies requiring hypoxia-selective activation, enhanced cytotoxicity, or novel mechanisms of DNA damage, the use of Ru-Metro is essential and cannot be replicated by the generic small molecule metronidazole.

Quantitative Differentiation of Ru-Metro: Head-to-Head Potency, Hypoxic Selectivity, and Anticancer Efficacy Data


Superior Anti-Amoebic Potency: Ru-Metro Demonstrates 3.5-Fold Lower IC50 Compared to Free Metronidazole

In a direct head-to-head comparison against the standard drug metronidazole, the Ru-Metro complex exhibited markedly superior anti-amoebic activity. The study evaluated the growth inhibition of Entamoeba histolytica (HM1:IMSS strain) in vitro [1]. The Ru-Metro complex ([Ru(1)₂(Cl)₂(H₂O)₂]) demonstrated an IC50 value of 0.17 µM, which is significantly more potent than the IC50 of 1.81 µM observed for uncomplexed metronidazole under identical assay conditions [2].

Anti-amoebic Antimicrobial Potency

Enhanced Hypoxic Selectivity: Ru-Metro Shows Superior Differential Activity Under Low Oxygen Conditions

A key differentiator for Ru-Metro is its enhanced activity under hypoxic conditions, a feature not shared to the same degree by free metronidazole. Electrochemical and biological studies on the complex [(η⁶-C₆H₆)RuCl₂(metronidazole)] revealed that while the electron affinity of the nitro group was unchanged, coordination to ruthenium decreased the lifetime of the cytotoxic nitro radical anion [1]. The half-life of this radical was 7.75 seconds for the Ru-Metro complex, compared to 11.9 seconds for free metronidazole [2]. This kinetic difference translated to greater differential activity under hypoxic conditions, indicating more effective activation of the nitro group when coordinated to ruthenium [3].

Hypoxia DNA Damage Reductive Activation

Quantified Anticancer Activity: Ru-Metro Derivatives Show Selective Cytotoxicity Against MCF-7 Breast Cancer Cells

In studies evaluating novel ruthenium(II) complexes containing metronidazole as a ligand, specific compounds demonstrated promising and selective anticancer activity. Complexes [RuCl(MTNZ)(dppb)(4,4'-Mebipy)]PF₆ and [RuCl(MTNZ)(dppb)(bipy)]PF₆ exhibited potent cytotoxicity against the MCF-7 human breast cancer cell line [1]. The IC50 values were 17.47 ± 1.14 µM and 16.88 ± 0.97 µM, respectively [2]. This potency was accompanied by a degree of selectivity, as evidenced by calculated Selectivity Indices (SI) of 2.7 and 2.9, respectively, when compared to a non-tumor cell line [3].

Anticancer Cytotoxicity Breast Cancer

Optimal Research and Preclinical Application Scenarios for Ru-Metro (CAS 142012-12-2)


Hypoxia-Targeted Antimicrobial and Anticancer Drug Development

Ru-Metro is ideally suited for research programs focused on developing therapies that selectively target hypoxic tissues. The evidence of enhanced differential activity under low oxygen conditions, quantified by the shorter half-life of its cytotoxic nitro radical anion, makes it a superior candidate for designing hypoxia-activated prodrugs [1]. This is particularly relevant for targeting anaerobic bacterial infections and the hypoxic cores of solid tumors, where conventional therapies often fail. Its application in this area is directly supported by the quantitative comparison to free metronidazole [2].

Mechanistic Studies on Metal-Mediated DNA Damage and Repair

The well-defined electrochemical and biological profile of Ru-Metro, including the quantified half-life of its radical intermediate, makes it an excellent tool for investigating the mechanisms of DNA damage and repair [1]. Researchers can use Ru-Metro as a model compound to study how metal coordination alters the reactivity of a known DNA-damaging agent. The ability to compare its activity under aerobic and hypoxic conditions, as demonstrated in the literature, provides a controlled system for elucidating the role of oxygen in these processes [2].

Developing Next-Generation Anti-Amoebic Agents

For research groups aiming to overcome the limitations of current anti-amoebic treatments, Ru-Metro provides a validated starting point. Its 10.6-fold increase in potency against Entamoeba histolytica compared to the standard drug metronidazole offers a significant advantage [1]. This quantitative leap in activity suggests that Ru-Metro-based analogs could be developed into more effective and potentially dose-reducing therapies for amoebiasis. The established in vitro model provides a reliable system for structure-activity relationship (SAR) studies [2].

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